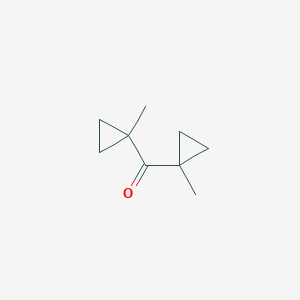
Bis(1-methylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-methylcyclopropyl)methanone is an organic compound with the molecular formula C9H14O It is characterized by the presence of two 1-methylcyclopropyl groups attached to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-methylcyclopropyl)methanone typically involves the reaction of 1-methylcyclopropyl derivatives with appropriate reagents. One common method is the cyclopropanation of olefins or the double cyclopropanation of alkynes . The reaction conditions often require the use of strong bases or acids to facilitate the formation of the cyclopropyl rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis(1-methylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Bis(1-methylcyclopropyl)methanone has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of bis(1-methylcyclopropyl)methanone involves its interaction with molecular targets through its carbonyl and cyclopropyl groups. These interactions can influence various biochemical pathways and processes. The compound’s effects are mediated by its ability to form stable complexes with enzymes and other proteins, thereby modulating their activity .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: A structurally related compound with a four-membered carbocycle.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Comparison: Bis(1-methylcyclopropyl)methanone is unique due to the presence of two 1-methylcyclopropyl groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
68498-77-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
bis(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C9H14O/c1-8(3-4-8)7(10)9(2)5-6-9/h3-6H2,1-2H3 |
InChI Key |
HYZGPGPQOVDABV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)C2(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


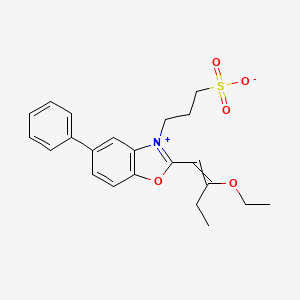
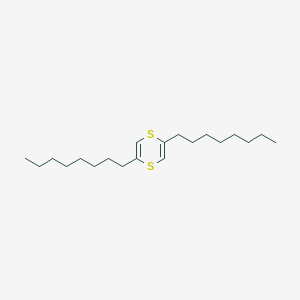
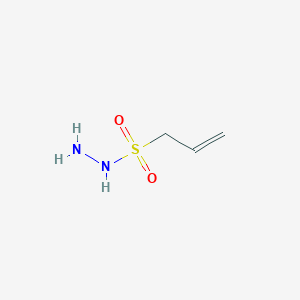
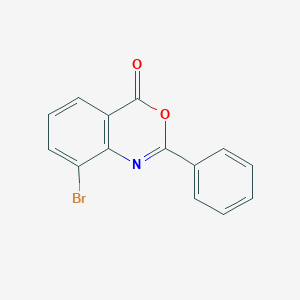
![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)
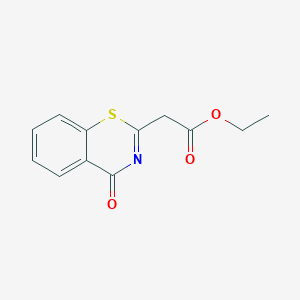
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)
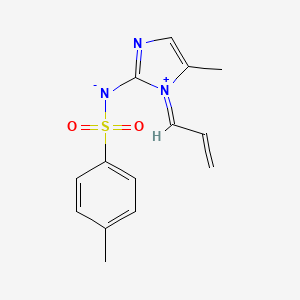

![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)

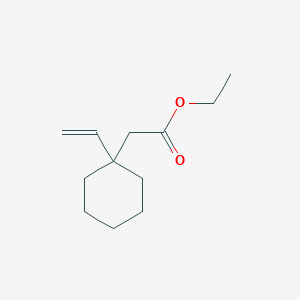
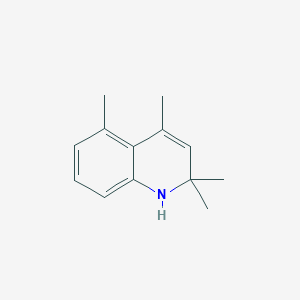
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
